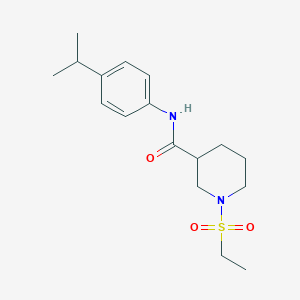
1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline
Overview
Description
1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline, also known as MSMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which play a role in cancer growth and inflammation. 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has also been shown to inhibit the activation of certain signaling pathways, such as the NF-kB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-alpha and IL-6. 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has been shown to prevent fibrosis by inhibiting the activation of fibroblasts and reducing collagen deposition.
Advantages and Limitations for Lab Experiments
1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain assays. In addition, 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline in vivo. This will help to determine its optimal dosage and administration route for therapeutic use. Additionally, further studies are needed to determine the safety and efficacy of 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline in humans. Overall, 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has shown promising potential for therapeutic use in various fields of research, and further studies are warranted to fully understand its therapeutic applications.
Scientific Research Applications
1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. 1-(methylsulfonyl)-5-(4-morpholinylsulfonyl)indoline has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent fibrosis. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
IUPAC Name |
4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-21(16,17)15-5-4-11-10-12(2-3-13(11)15)22(18,19)14-6-8-20-9-7-14/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUFYMIXDKIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4441361.png)
![N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441368.png)
![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441369.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4441375.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4441382.png)

![N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441397.png)
![N-[4-(cyanomethyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441402.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)
![1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4441432.png)

![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)